Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound featuring a bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This process often involves the use of chiral catalysts and reagents to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its bicyclic structure and functional groups make it a candidate for investigating enzyme inhibition and receptor binding .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups and stereochemistry allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of difluoro and hydroxy functional groups at specific positions on the bicyclic scaffold. These modifications can significantly influence the compound’s reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H19F2NO3 |
---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
tert-butyl 2,4-difluoro-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H19F2NO3/c1-12(2,3)18-11(17)15-6-4-5-7(15)9(14)10(16)8(6)13/h6-10,16H,4-5H2,1-3H3 |
InChI Key |
RMVFZMBREJIMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(C2F)O)F |
Origin of Product |
United States |
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